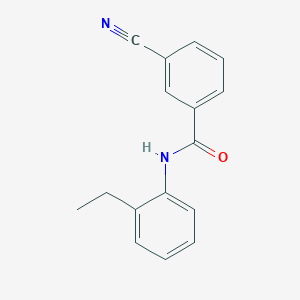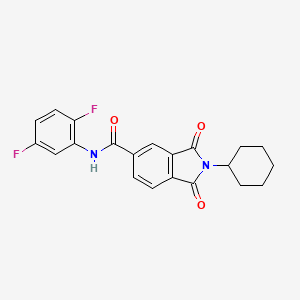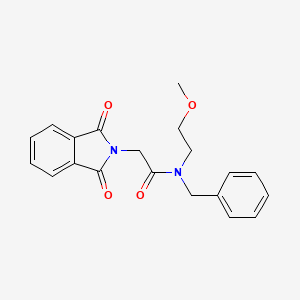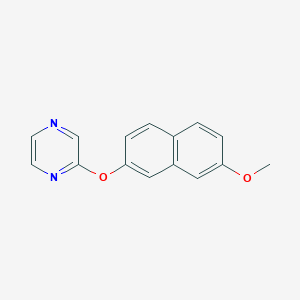![molecular formula C14H18N4OS B7477336 2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTDT and has a molecular formula C16H21N4OS.
Mécanisme D'action
The mechanism of action of MTDT is not fully understood. However, it is believed that MTDT exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. MTDT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and physiological effects:
MTDT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. MTDT has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MTDT in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in a laboratory setting. MTDT has also been found to exhibit a wide range of pharmacological effects, making it a potential candidate for the treatment of various diseases.
One of the limitations of using MTDT in lab experiments is its potential toxicity. Studies have shown that MTDT can exhibit toxic effects at high concentrations. Therefore, it is important to use caution when handling and using MTDT in lab experiments.
Orientations Futures
There are several potential future directions for the study of MTDT. One area of research could focus on the development of MTDT-based drugs for the treatment of various diseases. Another area of research could focus on the optimization of the synthesis method for MTDT to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of MTDT and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MTDT is relatively simple, and it has been found to exhibit a wide range of pharmacological effects. Future research could focus on the development of MTDT-based drugs and the optimization of its synthesis method.
Méthodes De Synthèse
The synthesis of MTDT involves the reaction of p-tolyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione. This compound is then reacted with chloromethyl morpholine to obtain 2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione. The synthesis of MTDT is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MTDT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antiviral, antibacterial, antifungal, and anticancer properties. MTDT has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-1H-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-2-4-12(5-3-11)13-15-14(20)18(16-13)10-17-6-8-19-9-7-17/h2-5H,6-10H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEGRIOYBVMQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)N(N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)

![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)
